N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide
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Overview
Description
N-phenacylpyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential antiviral properties, particularly against flaviviruses such as dengue virus, West Nile virus, and Zika virus . Its structure comprises a pyridine ring substituted with a phenacyl group and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenacylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with phenacylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods: In an industrial setting, the production of N-phenacylpyridine-3-carboxamide may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: N-phenacylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-phenacylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-phenacylpyridine-3-carboxamide involves inhibiting the RNA replication step of flaviviruses. This compound specifically targets the viral RNA replication machinery, impeding the production of viral RNA and reducing the replication of the virus . The exact molecular targets and pathways involved include the inhibition of viral RNA polymerase and other replication-associated proteins .
Comparison with Similar Compounds
N-phenylpyridine-3-carboxamide: Shares a similar pyridine scaffold but with a phenyl group instead of a phenacyl group.
6-acetyl-1H-indazole: Another antiviral compound with a different core structure but similar antiviral activity.
Uniqueness: N-phenacylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple flaviviruses with high potency and low cytotoxicity makes it a valuable compound for further research and development .
Properties
CAS No. |
13337-77-4 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-phenacylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)10-16-14(18)12-7-4-8-15-9-12/h1-9H,10H2,(H,16,18) |
InChI Key |
FDLMWXCSKYBNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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